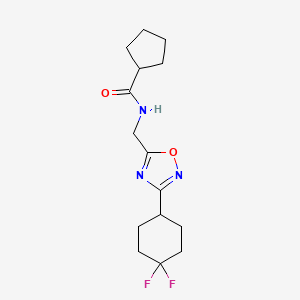

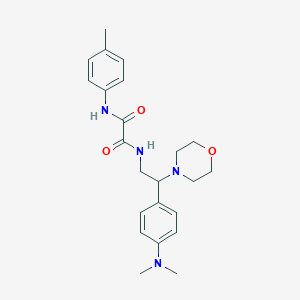

![molecular formula C27H22FN5O3 B3013289 N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide CAS No. 1030132-75-2](/img/structure/B3013289.png)

N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine and piperazine derivatives with sulfonyl groups, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, including enantioselective catalysis, antimicrobial activity, and potential as drug candidates for diseases like Alzheimer's and tuberculosis .

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, starting with the reaction of sulfonyl chlorides with piperidine followed by N-sulfonation in the presence of dry methylene dichloride and triethylamine . Another approach includes the conversion of ethyl piperidin-3-carboxylate into various oxadiazole derivatives, which are then reacted with different electrophiles under basic conditions in an aprotic polar solvent . These methods highlight the versatility of piperidine scaffolds in synthesizing a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data . These techniques confirm the presence of the sulfonyl group and the piperidine or piperazine ring in the compounds, which are crucial for their biological activity.

Chemical Reactions Analysis

The piperidine derivatives undergo various chemical reactions, including hydrosilylation of N-aryl imines, which is catalyzed by enantioselective Lewis basic catalysts derived from l-piperazine-2-carboxylic acid . The nature of substitutions on the benzhydryl and sulfonamide rings influences the reactivity and the resulting biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are not explicitly discussed in the provided papers. However, the high yields and enantioselectivities achieved in the synthesis suggest that the compounds are stable under the reaction conditions . The antimicrobial activity studies indicate that the physical and chemical properties of the synthesized compounds are conducive to their efficacy against various pathogens .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Characterization

- A compound with structural similarities to N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide was synthesized and characterized using spectroscopic techniques and X-ray diffraction, revealing insights into molecular configurations and interactions (Naveen et al., 2015).

Biochemical and Pharmacological Screening

- Research focusing on virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds with similar structures, which demonstrated potential in inhibiting breast cancer cell invasion, migration, and adhesion (Wang et al., 2011).

- Another study investigated the molecular interaction of an antagonist with a similar structure to the CB1 cannabinoid receptor, providing insights into the binding interactions and potential therapeutic applications (Shim et al., 2002).

Anticancer Properties

- Research on indapamide derivatives, which share structural similarities, showed significant proapoptotic activity on melanoma cell lines, indicating potential applications in cancer therapy (Yılmaz et al., 2015).

Antiproliferative and Anti-HIV Activity

- A series of compounds structurally related to the query molecule were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and their potential Anti-HIV properties (Al-Soud et al., 2010).

Other Biological Applications

- Studies have synthesized and analyzed various derivatives for potential biological activities, including antimicrobial and antioxidant properties, suggesting a wide range of applications for such compounds in pharmaceutical and healthcare research (Patel et al., 2009).

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN5O3/c1-15-7-10-22(16(2)11-15)30-23(34)14-33-13-21(24(35)20-9-8-17(3)29-26(20)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZQTKLKVCEWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)